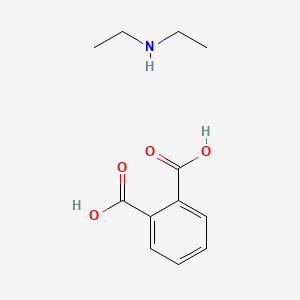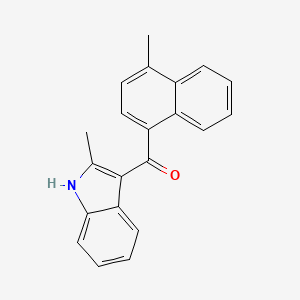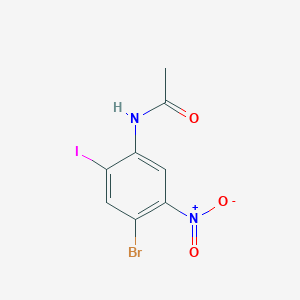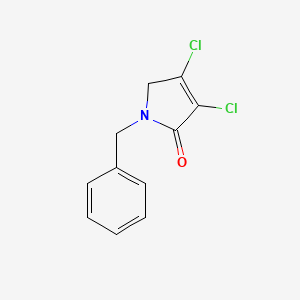
N-ethylethanamine;phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a secondary amine with two ethyl groups attached to the nitrogen atom Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Gabriel Synthesis: : This method involves the use of phthalimide, which is deprotonated with a strong base like potassium hydride (KH) to form potassium phthalimide. This intermediate then reacts with an alkyl halide in an S_N2 reaction to form N-alkylphthalimide. The final step involves the hydrolysis or treatment with hydrazine to liberate the primary amine .
-
Industrial Production: : Phthalimide is primarily synthesized from phthalic anhydride and ammonia. In industrial settings, continuous processes are used, such as the vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at 250–280°C .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ethylethanamine can undergo oxidation to form N-ethylacetamide.
Reduction: Phthalic acid can be reduced to phthalic anhydride.
Substitution: N-ethylethanamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: N-ethylacetamide
Reduction: Phthalic anhydride
Substitution: Various N-alkyl derivatives
Scientific Research Applications
N-ethylethanamine;phthalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imides.
Biology: Studied for its potential use in biochemical assays and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and plasticizers
Mechanism of Action
The mechanism of action of N-ethylethanamine;phthalic acid involves its interaction with various molecular targets:
Estrogen Receptor Alpha: It can bind to estrogen receptors, influencing gene expression.
Progesterone Receptor: It interacts with progesterone receptors, affecting hormonal pathways.
Peroxisome Proliferator-Activated Receptors (PPARs): It can activate PPARs, which play a role in lipid metabolism and inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom
Uniqueness
N-ethylethanamine;phthalic acid is unique due to its combination of a secondary amine and an aromatic dicarboxylic acid, which imparts distinct chemical properties and reactivity. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
Properties
CAS No. |
500373-47-7 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-ethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C4H11N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-4-2/h1-4H,(H,9,10)(H,11,12);5H,3-4H2,1-2H3 |
InChI Key |
LSIZVKAGUNPCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)


![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)


![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
